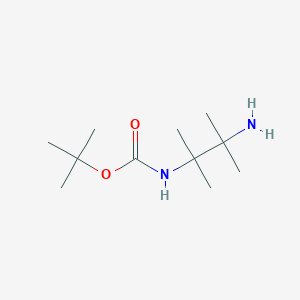

N2-Boc-2,3-dimethyl-2,3-butanediamine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-amino-2,3-dimethylbutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-9(2,3)15-8(14)13-11(6,7)10(4,5)12/h12H2,1-7H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESYPBHHGHNDEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N2 Boc 2,3 Dimethyl 2,3 Butanediamine

Precursor Synthesis: Advanced Approaches to 2,3-Dimethyl-2,3-butanediamine

The synthesis of the core diamine structure, 2,3-dimethyl-2,3-butanediamine, can be approached through several strategic routes, including hydrolysis and reduction-mediated methods. The selection of a particular pathway often depends on the availability of starting materials and the desired stereochemical outcome.

Hydrolysis-Based Routes to Substituted Diamines

While specific literature detailing the synthesis of 2,3-dimethyl-2,3-butanediamine via the hydrolysis of a corresponding bis-amide or dinitrile is not extensively documented, this approach remains a classical and plausible strategy for diamine synthesis. In principle, a precursor such as 2,3-dimethyl-2,3-diaminosuccinamide could be subjected to acidic or basic hydrolysis to yield the target diamine. This method is foundational in organic synthesis for converting amides back to their constituent amines and carboxylic acids. However, for this specific sterically hindered diamine, alternative routes are more commonly employed.

Reduction-Mediated Synthesis of Diamine Precursors

A more documented and effective method for synthesizing 2,3-dimethyl-2,3-butanediamine is through the reduction of a dinitro precursor. The synthesis of 2,3-dimethyl-2,3-dinitrobutane is well-established and serves as an excellent starting point.

The conversion of the dinitro compound to the diamine is a standard reduction reaction that can be achieved using several robust methods wikipedia.org.

Catalytic Hydrogenation : This is often the method of choice for nitro group reductions. The reaction involves treating 2,3-dimethyl-2,3-dinitrobutane with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. commonorganicchemistry.comgoogle.comu-tokyo.ac.jp The reaction is typically carried out in a solvent like ethanol or ethyl acetate and proceeds to completion, affording the desired 2,3-dimethyl-2,3-butanediamine. commonorganicchemistry.commasterorganicchemistry.com

Metal/Acid Reduction : A classic and effective alternative involves the use of an easily oxidized metal in the presence of a strong acid. masterorganicchemistry.com Common systems include iron powder with hydrochloric acid (Fe/HCl) or tin with hydrochloric acid (Sn/HCl). researchgate.netdoubtnut.comvedantu.com These reactions are typically performed in a protic solvent mixture, such as ethanol/water, and provide a high yield of the corresponding amine. commonorganicchemistry.com

Both aromatic and aliphatic nitro groups are readily reduced to primary amines by these methods, making the reduction of 2,3-dimethyl-2,3-dinitrobutane a highly feasible route to the diamine precursor. wikipedia.orgmasterorganicchemistry.com

Enantioselective Synthesis of Chiral 2,3-Dimethyl-2,3-butanediamine

The direct asymmetric synthesis of chiral 2,3-dimethyl-2,3-butanediamine is particularly challenging due to the formation of two adjacent Cα-tetrasubstituted stereocenters. Consequently, the most practical and widely employed method for obtaining the pure enantiomers is through the chiral resolution of the racemic diamine mixture. wikipedia.org

This classical technique involves reacting the racemic base (the diamine) with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org

Formation of Diastereomeric Salts : Chiral carboxylic acids, such as (+)-tartaric acid or its derivatives like (O,O'-dibenzoyl-(2R,3R)-tartaric acid), are common resolving agents for amines. wikipedia.orgnih.govchemicalbook.com When the racemic diamine is treated with one enantiomer of the chiral acid, a pair of diastereomeric salts is formed.

Separation and Isolation : Diastereomers possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. wikipedia.org The less soluble diastereomeric salt will crystallize out of the solution, while the more soluble one remains. After separation by filtration, the pure diastereomeric salt is treated with a strong base to neutralize the chiral acid and liberate the enantiomerically pure diamine. sciforum.net This process can be repeated with the remaining solution to isolate the other enantiomer.

N-Boc Protection Strategies for 2,3-Dimethyl-2,3-butanediamine

Mono-protection of symmetrical diamines is a significant challenge because the protecting group reagent, such as Di-tert-butyl dicarbonate (B1257347) (Boc₂O), cannot easily differentiate between the two identical amino groups. This often results in a mixture of unprotected, mono-protected, and di-protected products. To overcome this, specific regioselective techniques have been developed.

Regioselective Monoprotection Techniques

A highly effective strategy for achieving selective mono-Boc protection involves the temporary differentiation of the two amine functionalities using acid. researchgate.net By adding one molar equivalent of an acid like hydrogen chloride (HCl), one of the amino groups is protonated to form an ammonium salt, rendering it unreactive to Boc₂O. sciforum.netresearchgate.net The remaining free amino group can then react selectively.

The general procedure is as follows:

The diamine is dissolved in a solvent, typically methanol (B129727).

One equivalent of acid (e.g., HCl gas or a precursor like chlorotrimethylsilane, Me₃SiCl, which generates HCl in situ) is added, often at a reduced temperature (0 °C). researchgate.netscielo.org.mx

The solution is stirred to allow for the equilibrium between the free diamine, the mono-salt, and the di-salt to be established, with the mono-salt being the dominant species. researchgate.net

One equivalent of Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is then added to the mixture. scielo.org.mx

The Boc₂O reacts selectively with the free amine of the mono-salt.

A final basic workup neutralizes the ammonium salt, yielding the desired mono-Boc-protected diamine, which can be extracted with an organic solvent. researchgate.netscielo.org.mx

This method has proven to be efficient for a variety of diamines, providing the mono-protected product in high yields without the need for tedious chromatography. researchgate.net

Optimization of Reaction Conditions and Reagents

Further optimization of the mono-Boc protection reaction can be achieved by carefully selecting reagents and employing advanced reaction technologies like flow chemistry.

Reagent Optimization:

Acid Source : While HCl gas is effective, liquid reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) can be more convenient for generating the required single equivalent of HCl in the reaction mixture. scielo.org.mx

Catalysts : For certain substrates, the addition of a catalyst can improve reaction efficiency. Iodine has been shown to catalyze the Boc-protection of amines. sciforum.net

Flow Chemistry for Process Optimization: Continuous flow chemistry offers precise control over reaction parameters, making it an excellent tool for optimizing challenging reactions like mono-protection. By using a microreactor system, variables such as temperature, residence time, and stoichiometry can be rapidly and systematically adjusted to maximize the yield of the desired mono-protected product while minimizing the formation of the di-protected byproduct. ed.ac.uknih.gov

Key findings from flow chemistry optimization for diamine mono-protection include:

Solvent Selection : Protic solvents like methanol are often superior to apolar solvents such as dichloromethane (B109758) or toluene, as they prevent the precipitation of reagents and products, which can block the microreactor.

Stoichiometry : The optimal molar ratio of Boc₂O to diamine can be precisely determined. For piperazine, a maximum yield of 45% for the mono-protected product was achieved using 0.8 equivalents of Boc₂O. Using less reagent leaves unreacted diamine, while using more leads to a predominance of the di-protected product.

Temperature and Residence Time : Low temperatures (e.g., 0 °C) and short residence times (≤ 1 minute) have been shown to favor the mono-carbamation reaction, further enhancing selectivity. ed.ac.uk

Table 1: Representative Yields for Mono-Boc Protection of Various Diamines Using the Acid-Mediated Method This table presents data for a range of diamines to illustrate the effectiveness of the acid-mediated mono-protection strategy, as specific yield data for 2,3-dimethyl-2,3-butanediamine under these exact conditions is not detailed in the cited literature. Data sourced from scielo.org.mx.

| Diamine Substrate | Yield of Mono-Boc Product (%) | Purity (%) |

| (1R,2R)-Cyclohexane-1,2-diamine | 66 | >99 |

| (1R,2R)-1,2-Diphenylethane-1,2-diamine | 65 | >99 |

| 1,2-Diaminopropane | 61 | 98 |

| 1,3-Diaminopropane | 75 | 93 |

| 1,4-Diaminobutane | 73 | >99 |

| 1,5-Diaminopentane | 70 | 98 |

| 1,6-Diaminohexane | 68 | 98 |

| 1,7-Diaminoheptane | 65 | 98 |

| 1,8-Diaminooctane | 64 | 97 |

Purification and Isolation Techniques for N2-Boc-2,3-dimethyl-2,3-butanediamine

Following the synthesis, a robust purification strategy is essential to isolate this compound in high purity, free from the starting diamine and the di-Boc byproduct.

A standard purification protocol involves a multi-step workup:

Neutralization and Extraction: After the reaction is complete, the mixture is typically neutralized with an aqueous base, such as sodium hydroxide, to deprotonate the hydrochloride salt of the mono-protected product and any remaining protonated diamine. scielo.org.mxresearchgate.net The product is then extracted into a suitable organic solvent, such as dichloromethane. scielo.org.mxresearchgate.net

Aqueous Washes: The organic layer is often washed with water and brine to remove any remaining inorganic salts and water-soluble impurities.

Drying and Concentration: The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. scielo.org.mx

For the removal of unreacted diamine and the di-Boc byproduct, the following techniques are commonly employed:

Acid/Base Extraction: The crude product mixture can be dissolved in an organic solvent and washed with a dilute aqueous acid. This will protonate the basic free amine of the desired product and the unreacted diamine, transferring them to the aqueous phase, while the neutral di-Boc byproduct remains in the organic layer. Subsequent basification of the aqueous layer and re-extraction will then yield a mixture of the mono-protected product and the starting diamine, from which the di-protected species has been removed.

Column Chromatography: Silica gel column chromatography is a highly effective method for separating the mono-protected product from both the more polar starting diamine and the less polar di-Boc byproduct. The choice of eluent is critical and typically involves a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a nonpolar solvent (e.g., hexanes or dichloromethane).

Crystallization: If the this compound is a solid, crystallization can be an effective purification method. This would involve dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. The choice of an appropriate solvent system is key to successful crystallization.

The purity of the final product can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Advanced Derivatization of this compound

The synthetic utility of this compound lies in its capacity for further chemical transformations at either the free amine or, following deprotection, the protected amine.

Selective Functionalization of the Free Amine Moiety

The presence of the free primary amine allows for a wide range of nucleophilic reactions, enabling the introduction of various functional groups.

Acylation: The free amine can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine or pyridine) to form amides. This reaction is typically high-yielding and allows for the introduction of a diverse array of acyl groups.

Alkylation: The free amine can undergo N-alkylation with alkyl halides. However, over-alkylation to form the tertiary amine can be a competing side reaction. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), provides a more controlled method for mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important functional groups in medicinal chemistry.

Urea and Thiourea Formation: The free amine can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively.

Below is a table summarizing these selective functionalization reactions:

| Reaction Type | Reagents | Functional Group Introduced |

| Acylation | Acyl chloride/anhydride, base | Amide |

| Alkylation | Alkyl halide, base | Secondary amine |

| Reductive Amination | Aldehyde/ketone, NaBH(OAc)₃ | Secondary amine |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

Transformations Involving the Protected Amine

The Boc-protected amine is stable under a variety of reaction conditions, allowing for manipulations at the free amine. However, the Boc group can be readily removed under acidic conditions to liberate the second primary amine, opening up further synthetic possibilities.

Deprotection: The Boc group is typically cleaved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with HCl in an organic solvent. This deprotection step is usually clean and high-yielding.

Sequential Functionalization: The ability to deprotect the second amine allows for a sequential functionalization strategy. For example, the free amine can be functionalized, followed by deprotection of the Boc group and a subsequent, different functionalization of the newly liberated amine. This allows for the synthesis of unsymmetrically substituted 2,3-dimethyl-2,3-butanediamine derivatives.

Transformations of the Carbamate: While less common, the carbamate functionality itself can undergo certain transformations. For instance, N-Boc protected amines can be converted into N-methyl amines through reduction, or transformed into ureas via in situ generation of isocyanates.

Stereochemical Aspects and Control in N2 Boc 2,3 Dimethyl 2,3 Butanediamine Synthesis and Reactions

Inherent Chirality of the 2,3-Dimethyl-2,3-butanediamine Scaffold

The core structure of N2-Boc-2,3-dimethyl-2,3-butanediamine is built upon the 2,3-dimethyl-2,3-butanediamine backbone. This vicinal diamine possesses two stereogenic centers at the C2 and C3 positions. Consequently, it can exist as three distinct stereoisomers: a pair of enantiomers, (2R,3R)-2,3-dimethyl-2,3-butanediamine and (2S,3S)-2,3-dimethyl-2,3-butanediamine, and an achiral meso compound, (2R,3S)-2,3-dimethyl-2,3-butanediamine. wikipedia.org

The relationship between these stereoisomers is depicted in the table below:

| Stereoisomer | Configuration | Chirality |

| (+)-2,3-Dimethyl-2,3-butanediamine | (2R,3R) | Chiral |

| (-)-2,3-Dimethyl-2,3-butanediamine | (2S,3S) | Chiral |

| meso-2,3-Dimethyl-2,3-butanediamine | (2R,3S) | Achiral |

This table illustrates the different stereoisomers of the parent diamine scaffold.

The introduction of a single N-Boc (tert-butyloxycarbonyl) protecting group onto one of the amino functionalities of these stereoisomers leads to the corresponding stereoisomers of this compound. The inherent chirality of the enantiomeric forms of the diamine is retained in their N-Boc protected derivatives, making them valuable chiral building blocks in asymmetric synthesis.

Preparation and Separation of Stereoisomers of this compound

The preparation of stereochemically pure this compound requires careful control over the synthetic route. This can be achieved through various strategies, including diastereoselective synthesis, enantioselective synthesis, and the resolution of racemic mixtures.

Diastereoselective synthesis aims to selectively produce one diastereomer over others. For vicinal diamines, several methods have been developed that could be adapted for the synthesis of the 2,3-dimethyl-2,3-butanediamine scaffold. These methods often involve the reduction of α-diimines or the reductive coupling of imines. While specific examples for the direct diastereoselective synthesis of this compound are not extensively documented, established principles of stereocontrol in similar systems can be applied. For instance, substrate-controlled diastereoselective reactions, where the existing stereochemistry of a starting material dictates the stereochemical outcome of the reaction, are a common strategy.

Enantioselective synthesis focuses on the preferential formation of one enantiomer. This can be accomplished by using chiral starting materials or through the use of chiral catalysts.

From Chiral Precursors: A straightforward approach to enantiomerically pure this compound would involve the use of enantiomerically pure 2,3-dimethyl-2,3-butanediamine as the starting material. The selective mono-N-Boc protection of the enantiopure diamine would then yield the desired enantiomer of the product.

Chiral Catalysis: Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral vicinal diamines. rsc.orgresearchgate.netnih.gov Various catalytic systems, often involving transition metals complexed with chiral ligands, have been developed for reactions such as asymmetric hydrogenation of enamines, asymmetric hydroamination, and asymmetric reductive amination. rsc.orgresearchgate.netnih.gov These methods could potentially be applied to precursors of 2,3-dimethyl-2,3-butanediamine to generate the chiral scaffold enantioselectively.

When a synthesis results in a racemic mixture of the enantiomers of this compound, resolution techniques can be employed to separate them. A common method for resolving racemic amines is through the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts. wikipedia.org These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to regenerate the enantiomerically pure amine.

| Resolution Method | Description |

| Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral acid to form separable diastereomeric salts. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC). |

| Enzymatic Resolution | Use of enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. |

This table summarizes common resolution techniques for separating enantiomers of chiral amines.

Stereochemical Integrity During Chemical Transformations

Once obtained in a stereochemically pure form, it is crucial to maintain the stereochemical integrity of this compound during subsequent chemical transformations. The Boc protecting group is generally stable under a wide range of reaction conditions, which helps to prevent racemization at the adjacent stereocenter. However, reactions that involve harsh conditions or proceed through intermediates that could lead to loss of stereochemical information must be carefully considered. For example, reactions that might lead to the formation of a planar intermediate at a stereocenter could result in racemization. The stability of the Boc group under various conditions is a key factor in its utility for protecting chiral amines.

Chiroptical Properties and Their Analytical Determination

The enantiomers of this compound are expected to exhibit optical activity, meaning they will rotate the plane of polarized light. The specific rotation is a characteristic physical property that can be used to assess the enantiomeric purity of a sample.

The chiroptical properties of chiral molecules are further investigated using techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra, which can be used to determine their absolute configuration and study their conformational properties in solution. dtu.dknih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in optical rotation as a function of the wavelength of light. bhu.ac.in The resulting ORD curve can also provide information about the stereochemistry of a chiral molecule.

The analytical determination of the enantiomeric excess (ee) of a sample of this compound is typically performed using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase. These techniques allow for the separation and quantification of the individual enantiomers.

| Analytical Technique | Information Provided |

| Polarimetry | Measures the optical rotation of a chiral compound. |

| Circular Dichroism (CD) | Provides information on the absolute configuration and conformation. |

| Optical Rotatory Dispersion (ORD) | Relates optical rotation to the wavelength of light, aiding in stereochemical analysis. |

| Chiral HPLC/GC | Separates and quantifies enantiomers to determine enantiomeric excess. |

This table outlines analytical techniques used to characterize the stereochemistry of chiral compounds.

Applications of N2 Boc 2,3 Dimethyl 2,3 Butanediamine As a Building Block in Complex Molecule Synthesis

Utilization in the Construction of Functionalized Amine Derivatives

The presence of a single Boc (tert-butoxycarbonyl) protecting group in N2-Boc-2,3-dimethyl-2,3-butanediamine allows for the selective functionalization of the free primary amine. This mono-protection strategy is crucial for preventing undesired side reactions, such as di-substitution, which are common when working with unprotected diamines. The Boc group is known for its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, providing a versatile handle for synthetic manipulations. evitachem.com

The synthesis of various functionalized amine derivatives can be achieved by reacting the free amine of this compound with a variety of electrophiles. For instance, acylation reactions can introduce amide functionalities, while alkylation can lead to the formation of secondary or tertiary amines. These reactions are fundamental in the synthesis of pharmaceuticals and other biologically active molecules where a precisely substituted diamine scaffold is required. evitachem.com

Role in Sequential Organic Transformations Requiring Orthogonal Protection

In the synthesis of complex molecules, it is often necessary to perform a series of reactions on different functional groups without affecting others. This requires the use of orthogonal protecting groups, which can be removed under different conditions. The Boc group on this compound is a key component of such strategies. evitachem.com

For example, after functionalizing the free amine, the Boc group can be selectively removed to reveal the second amino group. This newly exposed amine can then undergo further transformations with a different set of reagents. This stepwise approach allows for the controlled and sequential introduction of various functionalities into the molecule, which is essential for building complex and well-defined structures.

Precursor for Chiral Ligands and Organocatalysts in Asymmetric Synthesis

Chiral ligands and organocatalysts play a pivotal role in asymmetric synthesis, enabling the selective formation of one enantiomer of a chiral molecule over the other. The stereogenic centers present in 2,3-dimethyl-2,3-butanediamine make its derivatives, including the N2-Boc protected form, attractive candidates for the development of new chiral catalysts.

Synthesis of Metal-Binding Diamine Ligands

The vicinal diamine motif is a common feature in ligands used for metal-catalyzed reactions. The two nitrogen atoms can chelate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. Starting from this compound, the free amine can be modified to introduce other coordinating groups, such as phosphines or other heterocycles. Subsequent deprotection of the Boc group and further functionalization can lead to the formation of tetradentate ligands. The steric bulk provided by the four methyl groups on the diamine backbone can create a well-defined chiral pocket around the metal center, enhancing enantioselectivity.

Application in Enantioselective Catalysis

While specific examples detailing the use of catalysts derived directly from this compound are not extensively reported, the broader class of C2-symmetric chiral diamines has shown significant promise in enantioselective catalysis. For instance, chiral N-heterocyclic carbenes (NHCs) derived from chiral diamines have been successfully employed as ligands in asymmetric catalysis. researchgate.net These ligands have been shown to be effective in a variety of transformations, including hydrosilylation and other coupling reactions. researchgate.net The principles guiding the design of these catalysts can be applied to the development of new catalysts based on the 2,3-dimethyl-2,3-butanediamine scaffold. The use of biobased solvents has also been explored in asymmetric catalysis to improve yield and enantioselectivity in certain reactions. nih.gov

Development of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. The chiral nature of this compound makes it a potential candidate for use as a chiral auxiliary. The free amine can be attached to a prochiral substrate, and the steric and electronic properties of the diamine backbone can influence the facial selectivity of an incoming reagent. Following the reaction, the auxiliary can be cleaved from the product.

Integration into Polyamine and Peptide Mimetic Scaffolds

Polyamines are a class of organic compounds with two or more primary amino groups that are involved in numerous biological processes. Peptide mimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability or oral bioavailability. The 2,3-dimethyl-2,3-butanediamine core can be incorporated into such scaffolds to introduce conformational constraints and novel structural features.

The use of this compound allows for the controlled, stepwise synthesis of polyamine chains. The free amine can be elongated, and then the Boc group can be removed to allow for further chain extension at the other nitrogen atom. This approach provides precise control over the length and substitution pattern of the polyamine. In the context of peptide mimetics, the gem-dimethyl groups on the diamine backbone can serve as Cα-tetrasubstituted analogs of amino acids, which can induce specific secondary structures and increase resistance to enzymatic degradation.

Unable to Generate Article on the Synthesis of Heterocycles and Macrocycles Using this compound

Despite a comprehensive search of available scientific literature, no specific examples or detailed research findings have been identified that describe the use of N-Boc-2,3-dimethyl-2,3-butanediamine as a building block in the synthesis of nitrogen-containing heterocycles or macrocycles.

The investigation included searches for cyclization reactions, such as those with dicarbonyl compounds or dialdehydes, and broader inquiries into the applications of sterically hindered, Boc-protected diamines in the formation of cyclic structures like diazepines or other related heterocyclic systems. The performed searches did not yield any published studies detailing the successful synthesis of such compounds using N-Boc-2,3-dimethyl-2,3-butanediamine.

The high degree of steric hindrance around the amino groups, conferred by the adjacent quaternary carbon atoms in the 2,3-dimethyl-2,3-butanediamine backbone, likely presents significant challenges to cyclization reactions. These steric factors can impede the approach of electrophilic partners and disfavor the intramolecular reactions necessary to form ring structures.

Consequently, due to the lack of available data in the scientific literature, it is not possible to provide a detailed and scientifically accurate account of the synthetic routes to nitrogen-containing heterocycles and macrocycles using N-Boc-2,3-dimethyl-2,3-butanediamine as a precursor, as requested in the article outline. Further research in this specific area would be required to elucidate any potential applications of this compound in the synthesis of such complex molecules.

Future Directions and Emerging Research Avenues for N2 Boc 2,3 Dimethyl 2,3 Butanediamine Derivatives

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and sustainable methods for the synthesis of N2-Boc-2,3-dimethyl-2,3-butanediamine and its analogues is a critical area of ongoing research. Traditional batch syntheses of monoprotected diamines can be challenging, often resulting in mixtures of unprotected, monoprotected, and di-protected products. Future methodologies will likely focus on overcoming these limitations through innovative approaches.

One promising direction is the refinement of selective monoprotection techniques. While methods involving the sequential addition of an acid and di-tert-butyl dicarbonate (B1257347) ((Boc)2O) have shown success for various diamines, optimizing these for sterically hindered substrates like 2,3-dimethyl-2,3-butanediamine will be crucial for improving yields and reducing purification efforts.

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. This includes the use of more environmentally benign solvents, minimizing waste generation, and developing catalytic routes that reduce the need for stoichiometric reagents. The exploration of enzymatic or chemo-enzymatic methods could also provide highly selective and sustainable pathways to these chiral building blocks.

Exploration of Expanded Catalytic Applications

Chiral vicinal diamines are fundamental components of many successful chiral catalysts and ligands used in asymmetric synthesis. frontiersin.org Derivatives of this compound are expected to find expanded roles in this field due to their unique steric and electronic properties. The bulky dimethyl-substituted backbone can create a well-defined chiral environment around a metal center, potentially leading to high levels of enantioselectivity in a variety of transformations.

Future research will likely focus on the design and synthesis of novel chiral ligands derived from this compound for a broader range of catalytic applications. These could include:

Asymmetric Hydrogenation: Developing new catalysts for the enantioselective hydrogenation of prochiral olefins, ketones, and imines.

C-C Bond Forming Reactions: Creating ligands for stereoselective Michael additions, aldol (B89426) reactions, and other carbon-carbon bond-forming transformations that are central to organic synthesis.

C-N and C-O Bond Forming Reactions: Exploring the use of these ligands in catalytic aminations and etherifications to generate other valuable chiral molecules.

The modular nature of the this compound scaffold allows for systematic tuning of the ligand's properties by modifying the Boc group or by further functionalization of the free amine, enabling the optimization of catalysts for specific reactions.

Design and Synthesis of Advanced Functional Materials

The incorporation of chiral building blocks like derivatives of 2,3-dimethyl-2,3-butanediamine into polymers and other materials can impart unique properties, leading to the development of advanced functional materials.

Future research in this area could explore the use of this compound derivatives as monomers or cross-linking agents in the synthesis of:

Chiral Polymers: These materials can be used for chiral separations (e.g., in chromatography), as sensors for chiral molecules, or in applications where chiroptical properties are desired.

Metal-Organic Frameworks (MOFs): The diamine functionality can serve as a linker in the construction of chiral MOFs. These porous materials have potential applications in asymmetric catalysis, gas storage and separation, and sensing.

Supramolecular Assemblies: The specific stereochemistry and hydrogen bonding capabilities of the deprotected diamine can be exploited to direct the formation of complex and functional supramolecular structures.

The development of these materials will require a deep understanding of the relationship between the molecular structure of the diamine derivative and the macroscopic properties of the resulting material.

Application in the Development of Chemical Probes and Tools

Chemical probes are essential tools for studying biological processes and for diagnostics. The unique structural features of this compound derivatives make them attractive candidates for the development of novel probes.

A key area of future research will be the design of fluorescent probes. By attaching a fluorophore to the diamine scaffold, it may be possible to create sensors that exhibit a change in fluorescence upon binding to a specific analyte. For instance, sensors for 2,3-butanedione, a related diketone, have been developed using semiconductor nanoparticles, suggesting the potential for creating selective molecular sensors based on the diamine structure. durham.ac.uk

Furthermore, the chiral nature of these compounds could be leveraged to develop probes that can distinguish between enantiomers of biologically important molecules. The development of such probes would be highly valuable in fields such as pharmacology and metabolomics.

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of synthetic methodologies with automated platforms and flow chemistry is a rapidly growing area of chemical research, offering advantages in terms of efficiency, reproducibility, and safety. rsc.orgthieme.de The synthesis of this compound and its derivatives is well-suited for these technologies.

Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for achieving high selectivity in the mono-protection of diamines. nih.gov Future research will likely focus on developing robust and scalable flow chemistry protocols for the synthesis of these compounds. This could involve the use of packed-bed reactors with immobilized reagents or catalysts to further enhance efficiency and simplify purification.

Automated synthesis platforms can be employed to rapidly generate libraries of this compound derivatives with diverse functionalities. This high-throughput approach would accelerate the discovery of new catalysts, materials, and probes by allowing for the systematic exploration of a wide range of structural variations.

Q & A

Q. What computational methods predict stability in novel reaction environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.